N,N-Bis(4-fluorophenyl)nitrous amide
Description
Properties
CAS No. |
724-23-2 |
|---|---|
Molecular Formula |
C12H8F2N2O |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
N,N-bis(4-fluorophenyl)nitrous amide |
InChI |
InChI=1S/C12H8F2N2O/c13-9-1-5-11(6-2-9)16(15-17)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
FCMJYKMXCXOOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)N=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Metabolic Stability: Amides vs. Sulfonamides
A critical study compared fluorinated amides and sulfonamides for metabolic stability in peptide-based radiopharmaceuticals. While N-(4-fluorophenyl)-fluoroacetanilide (amide) retained only 20% integrity after 120 minutes in pig liver esterase, the sulfonamide analogue N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide retained 95% under identical conditions . This implies that nitrous amides with fluorinated aryl groups may face similar hydrolysis vulnerabilities unless structurally optimized.
Substituent Effects in Bisamide Derivatives
Bisamide derivatives with halogenated or electron-withdrawing groups, such as N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44) and N,N′-((4-Methoxyphenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 46), demonstrate how substituents influence physicochemical properties. For example:
- Chlorophenyl groups enhance lipophilicity and may improve membrane permeability.
- Trifluoromethyl groups increase metabolic resistance due to strong electron-withdrawing effects .
In contrast, N,N-Bis(4-fluorophenyl)nitrous amide’s fluorophenyl groups likely balance moderate lipophilicity with metabolic stability, though direct comparisons require further study.
Fluorophenyl-Containing Analogues
The synthesis of 4-Fluoro-N-(4-(phenylamino)phenyl)benzamide (a benzamide derivative) illustrates the versatility of fluorophenyl groups in targeting specific biological interactions. The fluorine atoms here improve binding affinity to hydrophobic pockets in enzymes or receptors . Similarly, the fluorophenyl groups in this compound may enhance target engagement but could also increase susceptibility to oxidative degradation compared to non-fluorinated analogues.
Data Table: Key Properties of this compound and Analogues
*Metabolic stability tested in pig liver esterase.
Research Findings and Implications
- Metabolic Vulnerability : Fluorinated amides, including nitrous amides, are prone to hydrolysis in vivo compared to sulfonamides . Structural modifications, such as introducing sulfonamide linkages or electron-withdrawing groups (e.g., trifluoromethyl), could mitigate this issue.
- Synthetic Flexibility : Bisamide derivatives are synthesized via reactions like acryloyl chloride with amines, as seen in N,N-bis(2-methoxyethyl)acrylamide . Similar methods may apply to this compound, though the nitroso group may require specialized conditions.
Q & A
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